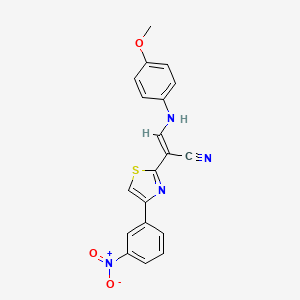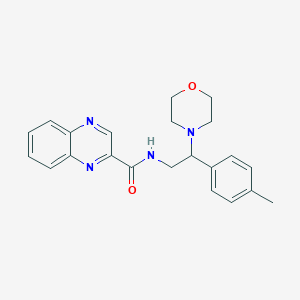
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide”, commonly referred to as MTEQ, is a chemical compound with various applications in scientific experiments. It is a nitrogen-containing heterocyclic compound .
Synthesis Analysis
The synthesis of quinoxalines, the class of compounds to which MTEQ belongs, has been intensively studied . They can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .
Molecular Structure Analysis
The molecular formula of MTEQ is C22H24N4O2, and its molecular weight is 376.46. Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Chemical Reactions Analysis
Quinoxalines have diverse biological activities, leading to a large variety of synthetic methods for the synthesis of functionalized quinoxalines . Reactions of 2-nitrosoarylamines with carbon nucleophiles leading to quinoxalin-2(1H)-one N-oxides are mentioned in literature .
Physical And Chemical Properties Analysis
MTEQ is a nitrogen-containing heterocyclic compound . Its molecular formula is C22H24N4O2, and its molecular weight is 376.46.
科学的研究の応用
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been extensively studied for their potential in cancer therapy. They exhibit significant anti-proliferative effects on various cancer cell lines. The compound may interfere with cellular signaling pathways that regulate cell division and growth, making it a candidate for anti-cancer drug development .
Anti-Microbial Activity
The structural framework of quinoxaline is known to possess potent anti-microbial properties. This compound could be synthesized to target specific microbial strains, offering a new avenue for antibiotic research. Its efficacy against bacterial and fungal strains has been highlighted in scientific studies .
Anti-Convulsant Activity
Quinoxaline derivatives are also recognized for their neurological applications, particularly in the management of convulsive disorders. This compound may modulate neurotransmitter activity, which can be beneficial in treating epilepsy and other seizure-related conditions .
Anti-Tuberculosis Activity
Given the rising concern over drug-resistant tuberculosis, new therapeutic agents are in high demand. Quinoxaline compounds have shown promise in inhibiting the growth of Mycobacterium tuberculosis, suggesting potential use in anti-tuberculosis drugs .
Anti-Malarial Activity
The fight against malaria could benefit from the synthesis of new quinoxaline derivatives. Their chemical structure allows for interaction with the plasmodium parasite, offering a pathway to develop novel anti-malarial medications .
Anti-Inflammatory Activity
Inflammation is a common pathway in many diseases, and quinoxaline derivatives have been identified as potent anti-inflammatory agents. This compound could be utilized to create drugs that reduce inflammation in conditions such as arthritis and inflammatory bowel disease .
作用機序
While the specific mechanism of action for MTEQ is not provided, quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antimicrobial, anti-inflammatory, antiprotozoal, anticancer, antidepressant, antifungal, antituberculosis, antimalarial, antihelmintic, antidiabetic, and as kinase inhibitors .
特性
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-16-6-8-17(9-7-16)21(26-10-12-28-13-11-26)15-24-22(27)20-14-23-18-4-2-3-5-19(18)25-20/h2-9,14,21H,10-13,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMNHLWWYIMXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=NC3=CC=CC=C3N=C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(p-tolyl)ethyl)quinoxaline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B2582895.png)
![benzyl (2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)carbamate](/img/structure/B2582898.png)
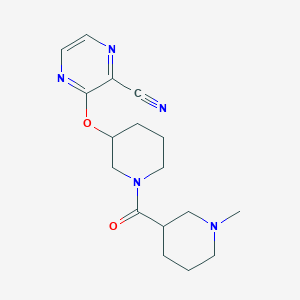
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2582902.png)
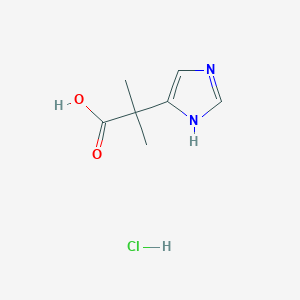
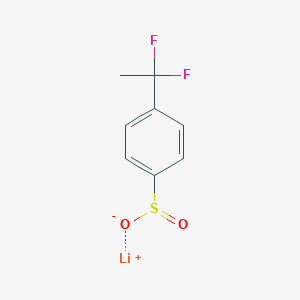
![6-isobutyl-3-(4-(m-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2582908.png)

![2-(2-Fluorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2582912.png)
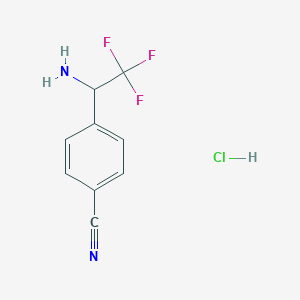

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2582916.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2582917.png)
